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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

Cat. No.: B15554903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid triethylammonium

(TEA) salt, a fluorescent dye widely utilized in biological and biomedical research. It details the

physicochemical properties, applications, and a detailed protocol for its use in bioconjugation.

Core Properties and Quantitative Data
Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye. Its sulfonated nature

enhances its hydrophilicity, making it particularly suitable for labeling proteins, peptides, and

other biomolecules in aqueous environments without the need for organic co-solvents. The

triethylammonium salt form is one of the common counter-ions for this dye. Below is a

summary of its key quantitative data, along with data for other common salt forms for

comparison.
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Property
Sulfo-Cy5
Carboxylic Acid
TEA Salt

Sulfo-Cy5
Carboxylic Acid
Potassium Salt

Sulfo-Cy5
Carboxylic Acid
(Inner Salt)

Molecular Weight 743.97 g/mol 680.87 g/mol
Not specified in

provided results

Molecular Formula C₃₈H₅₃N₃O₈S₂ C₃₂H₃₇KN₂O₈S₂
Not specified in

provided results

Excitation Maximum

(Ex)
~646 nm ~646 nm ~646 nm

Emission Maximum

(Em)
~662 nm ~662 nm ~662 nm

Extinction Coefficient
Not specified in

provided results
271,000 M⁻¹cm⁻¹

Not specified in

provided results

Solubility
Good in water, DMSO,

DMF

Good in water, DMSO,

DMF

Good in water, DMSO,

DMF

Applications in Research and Drug Development
The exceptional brightness and low autofluorescence of Sulfo-Cy5 in the far-red spectrum

make it an invaluable tool for a variety of applications, including:

Fluorescence Microscopy: Enables high-contrast imaging of cellular structures and

processes.

Flow Cytometry: Provides strong and distinct signals for precise cell sorting and analysis.

In Vivo Imaging: Its near-infrared emission allows for deep tissue imaging with minimal

background interference.

Bioconjugation: The carboxylic acid group allows for covalent labeling of proteins, antibodies,

nucleic acids, and other biomolecules through the formation of stable amide bonds. This is

fundamental for creating targeted imaging agents and diagnostics.
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Molecular Probes: Used in the development of bioanalytical assays to study biomolecular

interactions.

Experimental Protocol: Covalent Labeling of
Proteins with Sulfo-Cy5 Carboxylic Acid
This protocol details the two-step method for conjugating Sulfo-Cy5 carboxylic acid to primary

amine groups on a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysulfosuccinimide (sulfo-NHS). This method is preferred as it increases the stability of

the active intermediate and improves coupling efficiency.[1]

Materials
Sulfo-Cy5 carboxylic acid TEA

Protein to be labeled (in an amine-free buffer, e.g., PBS)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

Purification column (e.g., Sephadex G-25)

Procedure
Step 1: Activation of Sulfo-Cy5 Carboxylic Acid

Prepare Solutions: Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in

the Activation Buffer. A typical starting concentration is 10-20 mg/mL for both.

Dissolve Dye: Dissolve Sulfo-Cy5 carboxylic acid TEA in the Activation Buffer to a desired

concentration (e.g., 1-5 mg/mL).
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Activation Reaction: Add a molar excess of EDC and sulfo-NHS to the Sulfo-Cy5 carboxylic

acid solution. A common starting point is a 2-5 fold molar excess of both EDC and sulfo-NHS

over the dye.

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected

from light. This forms the more stable sulfo-NHS ester of the dye.[1]

Step 2: Conjugation to the Protein

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10

mg/mL) in the Coupling Buffer. The pH of the Coupling Buffer should be between 7.2 and 8.0

to facilitate the reaction with primary amines.

Conjugation Reaction: Add the activated Sulfo-Cy5 carboxylic acid solution to the protein

solution. The molar ratio of dye to protein should be optimized for the specific application, but

a starting point of 5-20 fold molar excess of the dye is common.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at

4°C, with gentle stirring and protected from light.

Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-

100 mM. Incubate for 30-60 minutes at room temperature to quench any unreacted sulfo-

NHS esters.

Step 3: Purification of the Conjugate

Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex

G-25) with PBS.

Separation: Apply the quenched reaction mixture to the column to separate the labeled

protein from unreacted dye and byproducts.

Collection: Collect the fractions containing the fluorescently labeled protein. The success of

the separation can be monitored by the color of the fractions.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).
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Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioconjugation of a protein with Sulfo-Cy5

carboxylic acid.

Protein Labeling Workflow with Sulfo-Cy5 Carboxylic Acid

Activation of Dye

Conjugation to Protein

Quenching and Purification

Dissolve Sulfo-Cy5 Carboxylic Acid
in Activation Buffer (pH 4.5-6.0)

Add EDC and Sulfo-NHS

Incubate for 15-30 min at RT
(Forms Sulfo-NHS Ester)

Mix Activated Dye with Protein

Activated Dye

Prepare Protein in
Coupling Buffer (pH 7.2-8.0)

Incubate for 1-2 hours at RT
(Forms Stable Amide Bond)

Add Quenching Buffer
(e.g., Tris or Glycine)

Labeled Protein Mixture

Purify via Size-Exclusion
Chromatography
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(Degree of Labeling)
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Click to download full resolution via product page

Caption: A flowchart of the two-step protein labeling process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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